Home > Products > Screening Compounds P147434 > CM-579 trihydrochloride
CM-579 trihydrochloride -

CM-579 trihydrochloride

Catalog Number: EVT-8217972
CAS Number:
Molecular Formula: C29H43Cl3N4O3
Molecular Weight: 602.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CM-579 trihydrochloride is a novel compound recognized for its role as a reversible dual inhibitor of G9a and DNA methyltransferase, with reported inhibitory concentrations (IC50) of 16 nM and 32 nM, respectively. This compound is significant in the field of epigenetics, particularly in cancer research, due to its ability to modify gene expression through inhibition of methylation processes .

Source and Classification

CM-579 trihydrochloride was developed as part of ongoing research into small-molecule inhibitors that can modulate epigenetic regulation. The compound falls under the category of epigenetic modulators, specifically targeting enzymes involved in histone methylation and DNA methylation, which are critical in regulating gene expression and cellular function .

Molecular Structure Analysis

The molecular structure of CM-579 trihydrochloride has been characterized using various analytical techniques, although detailed structural data is scarce. The compound's structure is essential for its function as an inhibitor.

Structure Data

  • Molecular Formula: C₁₄H₁₈Cl₃N₅
  • Molecular Weight: Approximately 360.68 g/mol
  • Structural Features: Contains multiple functional groups that facilitate interaction with target enzymes.
Chemical Reactions Analysis

CM-579 trihydrochloride undergoes various chemical reactions primarily related to its activity as an inhibitor. The mechanisms involve binding to the active sites of G9a and DNA methyltransferase, preventing their respective catalytic activities.

Technical Details

  1. Inhibition Mechanism: The compound competes with substrates for binding sites on G9a and DNA methyltransferase.
  2. Reversible Binding: The interaction is characterized by reversible binding, allowing for modulation of enzyme activity depending on concentration.
Mechanism of Action

The mechanism by which CM-579 trihydrochloride exerts its effects involves:

  1. Targeting Enzymes: Specifically inhibits G9a and DNA methyltransferase, which are involved in adding methyl groups to histones and DNA.
  2. Impact on Gene Expression: By inhibiting these enzymes, CM-579 alters epigenetic marks that regulate gene expression, potentially reversing silencing effects in tumor suppressor genes .

Data on Mechanism

Studies have shown that the inhibition leads to demethylation processes that can reactivate silenced genes associated with cancer progression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored appropriately to prevent degradation.
  • pH Sensitivity: May exhibit changes in solubility or stability under different pH conditions.

Relevant analyses indicate that CM-579 maintains its integrity under various experimental conditions typical in biochemical assays .

Applications

CM-579 trihydrochloride has significant applications in scientific research, particularly in:

  1. Cancer Research: Used to study the effects of epigenetic modifications on tumorigenesis.
  2. Drug Development: Serves as a lead compound for developing new therapeutic agents targeting epigenetic regulators.
  3. Biochemical Studies: Facilitates investigations into the role of methylation in gene expression and cellular differentiation.

The compound's ability to modulate key epigenetic processes makes it a valuable tool in both basic and applied biomedical research .

Introduction to CM-579 Trihydrochloride in Epigenetic Therapeutics

Discovery and Development of Dual G9a/Deoxyribonucleic Acid Methyltransferases Inhibitors

The development of CM-579 trihydrochloride stemmed from the recognition that synergistic dysregulation of histone methylation and deoxyribonucleic acid methylation cooperatively drives tumorigenesis. Prior epigenetic therapies primarily focused on single targets, such as deoxyribonucleic acid methyltransferase inhibitors (azacitidine, decitabine) or histone deacetylase inhibitors (vorinostat), which demonstrated limited clinical efficacy, particularly in solid tumors. The rationale for dual inhibition arose from molecular evidence that G9a-mediated histone H3 lysine 9 dimethylation (H3K9me2) facilitates deoxyribonucleic acid methyltransferase recruitment, establishing a self-reinforcing loop for gene silencing. This crosstalk creates a condensed heterochromatin structure that stably represses tumor suppressor genes and differentiation programs. CM-579 trihydrochloride (also designated as CM-579 trihydrochloride) was identified through rigorous medicinal chemistry optimization to achieve balanced potency against both enzyme classes while maintaining reversibility and selectivity [1] [5].

Biochemical characterization revealed exceptional inhibitory activity, with half-maximal inhibitory concentration values of 16 nanomolar against G9a and 32 nanomolar against deoxyribonucleic acid methyltransferases. Microscale thermophoresis analysis demonstrated a dissociation constant of 1.5 nanomolar for deoxyribonucleic acid methyltransferase 1 binding, confirming high-affinity interactions. Specificity profiling across 37 epigenetic targets, including bromodomains, histone methyltransferases, and demethylases, showed minimal off-target activity at concentrations up to 10 micromolar. Kinome screening against 97 kinases further confirmed selectivity, establishing CM-579 trihydrochloride as a precision chemical probe rather than a promiscuous inhibitor. Molecular modeling studies indicate that CM-579 trihydrochloride occupies the S-adenosyl methionine cofactor binding pocket of both G9a and deoxyribonucleic acid methyltransferases, competitively blocking methyl group transfer [1] [7].

Table 1: Enzymatic Inhibition Profile of CM-579 Trihydrochloride

Target EnzymeInhibition ContextIC₅₀/Kd ValueSelectivity Assessment
G9a Histone MethyltransferaseH3K9me2 establishment16 nanomolar>625-fold over other methyltransferases
Deoxyribonucleic Acid MethyltransferaseMethyltransferase activity32 nanomolarSelective over non-methyltransferase enzymes
Deoxyribonucleic Acid Methyltransferase 1Binding affinity1.5 nanomolar (Kd)High affinity confirmed by MST
Deoxyribonucleic Acid Methyltransferase 3AMethyltransferase activity92 nanomolarIsoform selectivity observed
Deoxyribonucleic Acid Methyltransferase 3BMethyltransferase activity1000 nanomolarReduced activity against this isoform

Compared to earlier-generation epigenetic modulators, CM-579 trihydrochloride offers significant mechanistic advantages. Unlike nucleoside analog deoxyribonucleic acid methyltransferase inhibitors that incorporate into deoxyribonucleic acid and cause irreversible enzyme trapping, CM-579 trihydrochloride acts reversibly without genomic incorporation, potentially reducing cytotoxic side effects. Its balanced dual inhibition contrasts with previous single-target compounds like BIX-01294 (G9a-specific) or SGI-1027 (deoxyribonucleic acid methyltransferase-specific), which show limited efficacy due to compensatory mechanisms within the epigenetic network. The reversible mechanism preserves the potential for epigenetic memory upon discontinuation, reducing the risk of permanent genome-wide demethylation. This pharmacological profile positions CM-579 trihydrochloride as a versatile tool for probing the therapeutic potential of coordinated epigenetic reprogramming in cancer [1] [5] [7].

Role of CM-579 in Epigenetic Reprogramming: Bridging Histone Methylation and Deoxyribonucleic Acid Methylation

CM-579 trihydrochloride exerts profound anticancer effects through coordinated disruption of the reciprocal relationship between histone modifications and deoxyribonucleic acid methylation. This interdependence forms a critical oncogenic mechanism in hematological malignancies, where aberrant silencing of tumor suppressor genes occurs through layered epigenetic modifications. G9a-mediated histone H3 lysine 9 dimethylation creates binding sites for heterochromatin protein 1, which subsequently recruits deoxyribonucleic acid methyltransferases to establish cytosine methylation at CpG islands. This methylation in turn recruits methyl-binding domain proteins that form complexes with histone deacetylases and G9a itself, further compacting chromatin and stabilizing the silenced state. CM-579 trihydrochloride disrupts this self-reinforcing loop at two nodal points: by inhibiting G9a to prevent the initial histone mark and by blocking deoxyribonucleic acid methyltransferases to prevent methylation maintenance [1] [2] [4].

Treatment with CM-579 trihydrochloride produces rapid and synchronized reduction in both histone H3 lysine 9 dimethylation and global cytosine methylation levels across multiple hematological cancer cell lines, including acute myeloid leukemia, acute lymphoblastic leukemia, and diffuse large B-cell lymphoma models. This dual demethylation activates multiple therapeutic pathways simultaneously. First, it reactivates tumor suppressor genes and differentiation programs silenced by promoter hypermethylation, as confirmed by RNA sequencing showing upregulation of genes involved in cell cycle control and apoptosis. Second, it induces viral mimicry responses through derepression of endogenous retroviral elements, triggering double-stranded ribonucleic acid sensors that stimulate interferon signaling pathways and immunogenic cell death. Third, it disrupts genomic stability maintenance by demethylating pericentromeric repeats, potentially compromising chromosomal integrity in rapidly dividing cancer cells. This multifaceted reprogramming converts the cancer cell's epigenetic landscape toward a less malignant phenotype [1] [5] [8].

Table 2: Functional Consequences of CM-579 Trihydrochloride Treatment in Hematological Malignancies

Cellular Process AffectedMolecular ConsequencesDownstream Phenotypic Effects
Tumor Suppressor SilencingPromoter demethylation and H3K9me2 lossCell cycle arrest and differentiation
Endogenous Retroviral Element ExpressionDouble-stranded ribonucleic acid accumulationInterferon response and immunogenic cell death
Genomic StabilityPericentromeric repeat demethylationMitotic defects and cell death
Oncogenic SignalingReduced MYC and E2F pathway activationImpaired proliferation and survival
Developmental ProgrammingHOX gene cluster derepressionAltered differentiation trajectories

The compound's efficacy extends beyond in vitro models to in vivo relevance. In xenotransplant models of acute lymphoblastic leukemia, acute myeloid leukemia, and diffuse large B-cell lymphoma, CM-579 trihydrochloride significantly prolonged survival without inducing observable toxicity. Molecular analysis of treated xenografts confirmed coordinate reduction of histone H3 lysine 9 dimethylation and 5-methylcytosine levels within tumor cells, accompanied by increased expression of interferon-stimulated genes. Interestingly, the compound demonstrated differential potency across hematological subtypes, with acute lymphoblastic leukemia and acute myeloid leukemia models showing greater sensitivity than diffuse large B-cell lymphoma, suggesting tissue-specific dependencies within the epigenetic machinery. This differential sensitivity may reflect variations in baseline epigenetic landscapes or compensatory mechanisms among cancer types. Importantly, the antitumor effects were dose-dependent, with maximal efficacy requiring plasma concentrations sufficient to maintain target engagement throughout the dosing interval. These findings collectively establish CM-579 trihydrochloride as a powerful tool for dissecting the therapeutic potential of simultaneous histone and deoxyribonucleic acid demethylation in cancer epigenetics [1] [5].

Properties

Product Name

CM-579 trihydrochloride

IUPAC Name

6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine;trihydrochloride

Molecular Formula

C29H43Cl3N4O3

Molecular Weight

602.0 g/mol

InChI

InChI=1S/C29H40N4O3.3ClH/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33;;;/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31);3*1H

InChI Key

XKSDREMVFCQUPC-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5.Cl.Cl.Cl

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.